molecular formula C10H22O B13879320 2,2,5,5-Tetramethyl-3-hexanol CAS No. 55073-86-4

2,2,5,5-Tetramethyl-3-hexanol

Cat. No.: B13879320
CAS No.: 55073-86-4
M. Wt: 158.28 g/mol
InChI Key: CFEYPBVKHMZCFR-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyl-3-hexanol is an organic compound with the molecular formula C₁₀H₂₂O and a molecular weight of 158.2811 g/mol . It is a type of alcohol, specifically a tertiary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is bonded to three other carbon atoms. This compound is known for its unique structure, which includes four methyl groups attached to the hexanol backbone.

Preparation Methods

The synthesis of 2,2,5,5-Tetramethyl-3-hexanol can be achieved through various methods. One common synthetic route involves the reaction of tert-butylmagnesium chloride with tert-butylacetyl chloride . This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent the reaction with moisture. The reaction proceeds as follows:

tert-Butylmagnesium chloride+tert-Butylacetyl chlorideThis compound\text{tert-Butylmagnesium chloride} + \text{tert-Butylacetyl chloride} \rightarrow \text{this compound} tert-Butylmagnesium chloride+tert-Butylacetyl chloride→this compound

Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

2,2,5,5-Tetramethyl-3-hexanol undergoes various chemical reactions typical of alcohols. These include:

    Oxidation: This compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reduction reactions can convert this alcohol into alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2,5,5-Tetramethyl-3-hexanol has several applications in scientific research:

    Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it useful in studying steric effects in chemical reactions.

    Biology: This compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It may serve as an intermediate in the production of drugs and other therapeutic agents.

    Industry: It is used in the manufacture of various industrial products, including plastics and resins.

Mechanism of Action

The mechanism by which 2,2,5,5-Tetramethyl-3-hexanol exerts its effects depends on the specific application. In chemical reactions, the hydroxyl group can act as a nucleophile, participating in various substitution and elimination reactions. The molecular targets and pathways involved vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

2,2,5,5-Tetramethyl-3-hexanol can be compared with other similar compounds, such as:

    2,2,4,4-Tetramethyl-3-hexanol: Similar in structure but with different positions of the methyl groups.

    3,3,5,5-Tetramethyl-2-hexanol: Another isomer with variations in the position of the hydroxyl group and methyl groups.

These compounds share similar chemical properties but differ in their reactivity and applications due to the differences in their molecular structures.

Properties

CAS No.

55073-86-4

Molecular Formula

C10H22O

Molecular Weight

158.28 g/mol

IUPAC Name

2,2,5,5-tetramethylhexan-3-ol

InChI

InChI=1S/C10H22O/c1-9(2,3)7-8(11)10(4,5)6/h8,11H,7H2,1-6H3

InChI Key

CFEYPBVKHMZCFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C(C)(C)C)O

Origin of Product

United States

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